molecular formula C22H17N3O4S2 B505580 N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide

N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide

Cat. No.: B505580
M. Wt: 451.5g/mol
InChI Key: NORMHYNYEIWIDL-UHFFFAOYSA-N
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Description

N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide is a complex organic compound that features a benzofuran core, a thiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene moiety, and the attachment of various functional groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide is unique due to its combination of a benzofuran core and a thiophene moiety, along with various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O4S2

Molecular Weight

451.5g/mol

IUPAC Name

N-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17N3O4S2/c1-28-17-12-14(8-9-15(17)24-21(27)19-7-4-10-31-19)23-22(30)25-20(26)18-11-13-5-2-3-6-16(13)29-18/h2-12H,1H3,(H,24,27)(H2,23,25,26,30)

InChI Key

NORMHYNYEIWIDL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CS4

Origin of Product

United States

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